molecular formula C6H6BrNO3 B1590362 Ethyl 3-bromoisoxazole-5-carboxylate CAS No. 105174-97-8

Ethyl 3-bromoisoxazole-5-carboxylate

Cat. No.: B1590362
CAS No.: 105174-97-8
M. Wt: 220.02 g/mol
InChI Key: BLFWSORQDIUISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Biological Activity

Ethyl 3-bromoisoxazole-5-carboxylate (EBIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C6H6BrN1O3C_6H_6BrN_1O_3 and a molecular weight of approximately 220.02 g/mol, EBIC features a bromine atom at the 3-position of the isoxazole ring, which contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of EBIC includes an ethyl ester group at the 5-position of the isoxazole ring, which enhances its solubility and biological interactions. The presence of the bromine atom plays a crucial role in modulating its biological activity, making it a valuable scaffold for drug development.

Property Value
Molecular FormulaC₆H₆BrN₁O₃
Molecular Weight220.02 g/mol
CAS Number105174-97-8
Melting PointNot specified
Boiling PointNot specified

Biological Activities

Research indicates that EBIC exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains. Its derivatives have shown promise as potential therapeutic agents, primarily due to their ability to interact with specific biological targets.

Anti-Inflammatory Activity

EBIC has been studied for its anti-inflammatory properties. It interacts with enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). By inhibiting these enzymes, EBIC may reduce the production of pro-inflammatory mediators.

Case Study:
In a study examining the effects of EBIC on inflammatory markers in vitro, it was found that treatment with EBIC significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

EBIC has also been evaluated for its antimicrobial properties. Research has demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study investigating the antimicrobial efficacy of EBIC revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity .

The mechanism by which EBIC exerts its biological effects is multifaceted. Its interaction with specific receptors or enzymes can lead to modulation of signaling pathways associated with inflammation and infection.

  • Enzyme Inhibition: EBIC acts as an inhibitor for key enzymes involved in inflammatory processes.
  • Membrane Disruption: The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Molecular Mimicry: The isoxazole ring structure can mimic natural substrates or inhibitors within biological systems, enhancing its efficacy against specific targets.

Synthesis Routes

Several synthetic methods have been developed to produce EBIC efficiently. These methods often involve multi-step reactions starting from simpler precursors.

Common Synthetic Route:

  • Formation of Isoxazole Ring: A condensation reaction between appropriate carbonyl compounds and hydroxylamine.
  • Bromination: Introduction of the bromine atom at the 3-position using brominating agents.
  • Esterification: Reaction with ethyl chloroformate to form the ethyl ester at the 5-position.

Future Directions

Research into EBIC's biological activity is ongoing, with a focus on:

  • Derivatization: Exploring modifications to enhance potency and selectivity against specific targets.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies: Investigating synergistic effects when combined with other therapeutic agents.

Properties

IUPAC Name

ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWSORQDIUISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549891
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105174-97-8
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoisoxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dibromoformaldoxime (407 mg, 2.07 mmol) (prepared via the procedure of J C Rohloff, et. al., Tetrahedron Lett 1992, 33:3113-6), and ethyl propiolate (311 mg, 3.17 mmol) were dissolved in 10 ml of 50% aqueous EtOH. While stirring, a solution of 243 mg (2.43 mmol) of potassium bicarbonate in 5 ml of water was added dropwise over 1 h. The resulting solution was stirred for an additional 4 h, diluted with 25 ml of water, and extracted with chloroform (3×25 ml). The combined organic extract was dried over sodium sulfate and concentrated in vacuo to a colourless oil, 345 mg (78% yield) as a 7:1 mixture of the 5- and 4-carboxylates.
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 6
Ethyl 3-bromoisoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.